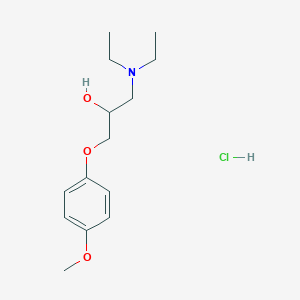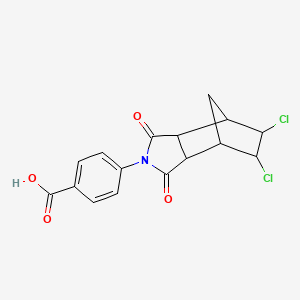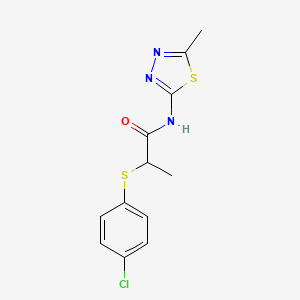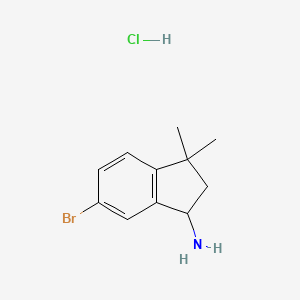![molecular formula C16H21N5O B2399763 N-[1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基]-1H-吡咯-2-甲酰胺 CAS No. 2034201-58-4](/img/structure/B2399763.png)
N-[1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基]-1H-吡咯-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications for various neurological and psychiatric disorders.
作用机制
Target of Action
The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a member of the serine/threonine protein kinases and plays a crucial role in regulating cell cycle progression, promoting cell growth, inhibiting cell apoptosis, and controlling cytoskeleton functions .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction inhibits the kinase activity of CDK2, leading to changes in cell cycle progression and other cellular functions regulated by this kinase .
Biochemical Pathways
The inhibition of CDK2 affects multiple biochemical pathways. CDK2 is a key effector of the Rho family GTPases Rac and Cdc42 . Therefore, the inhibition of CDK2 can impact the signaling pathways regulated by these GTPases, including pathways involved in cell growth, apoptosis, and cytoskeleton functions .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacological effect.
Result of Action
The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide can lead to significant molecular and cellular effects. It can inhibit cell proliferation, migration, and invasion, particularly in the A549 cell line . These effects suggest potential anticancer activity of the compound.
实验室实验的优点和局限性
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, there are some limitations to its use in laboratory experiments. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide has a short half-life, which can make it difficult to maintain steady levels in the blood and brain. Additionally, it can have off-target effects on other enzymes and receptors, which can complicate data interpretation.
未来方向
There are several potential future directions for research on N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide. One area of interest is its potential use in the treatment of drug addiction. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials are underway to investigate its efficacy in humans. Another area of interest is its potential use in the treatment of schizophrenia. GABA dysfunction has been implicated in the pathophysiology of schizophrenia, and N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide has shown promise in preclinical studies as a potential adjunct therapy. Finally, there is ongoing research on the development of more potent and selective GABA transaminase inhibitors, which could have even greater therapeutic potential than N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide.
合成方法
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide can be synthesized through a multistep process involving several chemical reactions. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions to achieve high yields and purity. The detailed synthesis method is beyond the scope of this paper, but it has been described in several scientific publications.
科学研究应用
PAK4 抑制抗癌活性
特发性肺纤维化 (IPF) 的治疗
抗利什曼病和抗疟疾特性
荧光和光致发光材料
吲哚衍生物的生物学潜力
属性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(13-2-1-7-17-13)18-12-5-8-21(9-6-12)15-10-14(19-20-15)11-3-4-11/h1-2,7,10-12,17H,3-6,8-9H2,(H,18,22)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKJRRGPLFSUNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)



![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)
![2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2399687.png)






![Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2399701.png)
![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)